3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide is a fluorinated organic compound with potential applications in various fields such as pharmaceuticals and agrochemicals. The presence of fluorine atoms in its structure often imparts unique properties, making it a compound of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with piperidine derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid derivatives
- Other fluorinated piperidine derivatives
Uniqueness
The uniqueness of 3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide lies in its specific structure, which imparts unique properties such as high stability, enhanced binding affinity, and potential biological activities. These properties make it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H17F3N2O3 |
---|---|
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
3-hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C10H17F3N2O3/c1-8(17,10(11,12)13)5-15-4-2-3-9(18,6-15)7(14)16/h17-18H,2-6H2,1H3,(H2,14,16) |
InChI-Schlüssel |
HCLBVUMAASPKRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCC(C1)(C(=O)N)O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.